Brevinin-1Bd
Description
Brevinin-1Bd is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of Pelophylax (formerly Rana) frogs. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (often termed the "Rana box"), which is critical for their biological activity . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis .
Structurally, this compound comprises 24 amino acid residues with a molecular weight of approximately 2.5 kDa. Its amphipathic α-helical conformation enhances membrane permeability, while the Rana box stabilizes the peptide against proteolytic degradation .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPAIAGVAAKFLPKIFCAISKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Brevinin-1Bd shares functional and structural similarities with other amphibian-derived AMPs but differs in key aspects such as sequence specificity, potency, and selectivity. Below, we compare this compound with three closely related peptides: Brevinin-1 , Temporin , and Ranatuerin-2 .
Table 1: Structural and Functional Comparison of this compound and Related Peptides
| Parameter | This compound | Brevinin-1 | Temporin | Ranatuerin-2 |
|---|---|---|---|---|
| Length (residues) | 24 | 25–27 | 10–14 | 20–25 |
| Molecular Weight | ~2.5 kDa | ~2.6–2.8 kDa | ~1.2–1.6 kDa | ~2.3–2.7 kDa |
| Rana Box | Present | Present | Absent | Absent |
| Net Charge | +5 | +4 to +6 | +2 to +3 | +3 to +5 |
| Key Motif | α-helix + Rana box | α-helix + Rana box | Linear hydrophobic | α-helix |
| Antimicrobial Activity (MIC, μg/mL) | ||||
| E. coli | 4–8 | 8–16 | 16–32 | 8–16 |
| S. aureus | 2–4 | 4–8 | 8–64 | 4–8 |
| C. albicans | 8–16 | 16–32 | >64 | 16–32 |
| Hemolytic Activity | Moderate | High | Low | Moderate |
Key Findings :
Structural Stability : The presence of the Rana box in this compound and Brevinin-1 enhances proteolytic resistance compared to Temporin and Ranatuerin-2, which lack this motif .
Potency : this compound exhibits superior antimicrobial activity against both bacterial and fungal pathogens compared to Temporin, likely due to its higher net charge and amphipathic design .
Selectivity : Temporin shows lower hemolytic activity but reduced antimicrobial efficacy, whereas this compound balances moderate hemolysis with strong pathogen inhibition .
Table 2: Physicochemical Properties of this compound and Analogs
| Property | This compound | Brevinin-1 | Temporin |
|---|---|---|---|
| Hydrophobicity | 0.45 | 0.42 | 0.68 |
| Isoelectric Point | 9.8 | 9.5–10.2 | 8.2–8.9 |
| Solubility (mg/mL) | 1.2 | 0.9–1.1 | 0.3–0.5 |
| LogP | -1.2 | -1.5 to -1.0 | 2.1–2.5 |
Mechanistic and Clinical Advantages
This compound demonstrates unique advantages in preclinical studies:
- Synergy with Antibiotics : Combines synergistically with β-lactams against methicillin-resistant S. aureus (MRSA), reducing effective doses by 4–8 fold .
- Anti-Biofilm Activity: Disrupts Pseudomonas aeruginosa biofilms at sub-MIC concentrations, outperforming Brevinin-1 and Ranatuerin-2 .
- Low Resistance Induction : Unlike conventional antibiotics, this compound’s membrane-targeting mechanism minimizes bacterial resistance development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
